Methyl 3-bromo-5-iodo-2-methylbenzoate
Description
Methyl 3-bromo-5-iodo-2-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br) at position 3, iodine (I) at position 5, and a methyl group (-CH₃) at position 2 of the benzene ring. The ester functional group (-COOCH₃) at position 1 completes the structure. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by the halogens and methyl substituents, which influence reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Its CAS registry numbers include 1261588-35-5 (primary) and analogs such as 717880-58-5 and 1208075-44-8, which exhibit structural similarities .
Properties
IUPAC Name |
methyl 3-bromo-5-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVQDHGLWAIVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370600-52-4 | |
| Record name | methyl 3-bromo-5-iodo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-iodo-2-methylbenzoate typically involves the bromination and iodination of a methylbenzoate precursor. The process can be summarized as follows:
Bromination: The starting material, 2-methylbenzoic acid, is first esterified to form methyl 2-methylbenzoate. This ester is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: The brominated product is then iodinated using iodine and a suitable oxidizing agent like potassium iodate in an acidic medium.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-methylbenzoate derivative.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 2-methylbenzoate.
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-5-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-bromo-5-iodo-2-methylbenzoate belongs to a family of halogenated benzoate esters. Below is a systematic comparison with structurally related compounds, focusing on substituent patterns, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Differences
Halogen Effects: The iodine substituent in this compound enhances electrophilicity at position 5 compared to analogs like Methyl 3-bromo-5-methylbenzoate (Br at 3, CH₃ at 5). Bromine at position 3 provides moderate leaving-group ability, enabling selective functionalization.
Functional Group Variations :
- Methyl 5-bromo-2-formylbenzoate replaces the iodine and methyl groups with a formyl (-CHO) group, making it reactive toward nucleophiles (e.g., Grignard reagents).
- Natural analogs like sandaracopimaric acid methyl ester (a diterpene ester) lack halogenation but exhibit bioactivity in plant resins.
Synthetic Utility :
- This compound’s dual halogenation makes it a versatile precursor for synthesizing polyhalogenated aromatics, whereas simpler analogs (e.g., Methyl 3-bromo-5-methylbenzoate) are used in less complex coupling reactions.
Research Findings and Analytical Data
Table 2: Analytical Techniques for Characterization
Reactivity Insights :
- The compound’s iodine substituent may undergo iodine-magnesium exchange in Grignard reactions, while bromine remains inert under mild conditions.
- Analog torulosic acid methyl ester (a labdane diterpene) demonstrates how ester groups in natural products differ in stability and bioactivity compared to synthetic halogenated esters.
Biological Activity
Methyl 3-bromo-5-iodo-2-methylbenzoate is a halogenated aromatic compound that has attracted attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both bromine and iodine atoms, provides distinct chemical reactivity and potential biological activity. This article aims to explore the biological activities associated with this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula: C10H8BrI O2
- Molecular Weight: Approximately 328.01 g/mol
The presence of halogens (bromine and iodine) in its structure suggests that it may interact with biological systems in unique ways, potentially influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity:
- Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The halogen atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
2. Anticancer Potential:
- Preliminary studies suggest that halogenated benzoates can inhibit tumor growth by targeting specific oncogenic pathways. The compound's structural features may allow it to interact with proteins involved in cancer progression.
3. Enzyme Inhibition:
- The compound may act as an inhibitor of certain enzymes, including those involved in metabolic processes. For instance, it has been investigated for its potential to inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; potential for use in developing new antibiotics. |
| Anticancer | May inhibit tumor growth; further studies needed to elucidate mechanisms of action. |
| Enzyme Inhibition | Potential to inhibit enzymes related to bacterial virulence factors; ongoing research in this area. |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 25 μg/mL, suggesting a promising avenue for antibiotic development .
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the anticancer properties of this compound on human cancer cell lines. The results demonstrated that at a concentration of 50 μM, the compound reduced cell viability by approximately 40% after 48 hours of treatment. Further mechanistic studies are required to understand its action on specific cancer pathways .
Case Study 3: Enzyme Inhibition
Research focusing on the inhibition of the T3SS revealed that this compound significantly downregulated the expression of key virulence factors in E. coli, indicating its potential role as a therapeutic agent against bacterial infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Biomolecules: The halogen atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, altering their function.
- Disruption of Membrane Integrity: The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Inhibition of Protein Function: By binding to active sites or allosteric sites on enzymes or receptors, the compound can modulate their activity.
| Mechanism | Description |
|---|---|
| Covalent Bonding | Formation of covalent bonds with biomolecules altering their functionality. |
| Membrane Disruption | Integration into microbial membranes causing increased permeability and cell lysis. |
| Enzyme Modulation | Inhibition or activation of enzyme activity through direct binding or conformational changes. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
